Anticonvulsant Potency: In Vivo Seizure Latency Extension Compared to Vehicle Control
Dehydrofukinone demonstrates significant in vivo anticonvulsant activity in mice. Compared to a vehicle control, administration of DHF (10, 30, and 100 mg/kg) significantly delayed the onset of generalized tonic-clonic seizures induced by pentylenetetrazole (PTZ), with the effect being blocked by the GABA-A antagonist flumazenil, confirming a GABA-A receptor-mediated mechanism [1].
| Evidence Dimension | Delay in onset of PTZ-induced generalized tonic-clonic seizures |
|---|---|
| Target Compound Data | Significant delay at doses of 10, 30, and 100 mg/kg (p.o.) |
| Comparator Or Baseline | Vehicle control (no significant delay) |
| Quantified Difference | Significant extension of seizure onset latency; effect abolished by 2 mg/kg flumazenil pre-treatment. |
| Conditions | In vivo mouse model, pentylenetetrazole (PTZ)-induced seizure test. |
Why This Matters
This provides a quantifiable benchmark for in vivo CNS efficacy via a specific, antagonist-reversible mechanism, which is critical for selecting a tool compound for seizure research.
- [1] Garlet, Q. I., et al. (2017). (+)-Dehydrofukinone modulates membrane potential and delays seizure onset by GABAa receptor-mediated mechanism in mice. Toxicology and Applied Pharmacology, 332, 52-63. View Source
